1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide
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Overview
Description
1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring fused with a piperidine ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide typically involves the reaction of an aryl-substituted pyrazole with a piperidine derivative. One common method includes the use of potassium tetrachloroplatinate as a catalyst, followed by the reaction with a pyrazole-containing 1,3-diketonate ligand . The reaction conditions often involve refluxing the mixture under an inert atmosphere, such as argon, in a solvent like 2-ethoxyethanol-water mixture for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in the presence of a solvent like dichloromethane.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyrazole derivatives.
Scientific Research Applications
1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the piperidine ring.
4-methyl-1-phenyl-1H-pyrazole: Contains a pyrazole ring but differs in the substitution pattern.
Uniqueness
1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of both pyrazole and piperidine rings allows for diverse reactivity and potential interactions with various biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14-6-7(5-13-14)10-8(11(12)17)3-4-9(16)15(10)2/h5-6,8,10H,3-4H2,1-2H3,(H2,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYRVXZUHVYCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCC(=O)N2C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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